molecular formula C9H13BrN2O B8344077 (3-(5-Bromo(3-pyridyloxy))propyl)methylamine

(3-(5-Bromo(3-pyridyloxy))propyl)methylamine

Cat. No. B8344077
M. Wt: 245.12 g/mol
InChI Key: QAVWYUYGKCUDJO-UHFFFAOYSA-N
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Patent
US06166047

Procedure details

Crude 3-bromo-5-(3-chloropropoxy)pyridine (4.07 g) from the previous step was dissolved in CH3OH (28 mL) and added to a 40 wt % solution of methylamine (35 mL) in a heavy-walled pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 102° C. for 4 h. After cooling, the solution was concentrated by rotary evaporation, a saturated NaCl solution (15 mL) was added, and the mixture was basified with 10% NaOH solution (5 mL). The mixture was extracted with CHCL3 (4×30 mL). The combined CHCL3 extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to give 2.07 g of a brown oil. The product was purified by column chromatography on silica gel (100 g) eluting with CHCL3 --CH3OH (9:1, v/v) to remove impurities, followed by CHCL3 --CH3OH--Et3N (75:25:2, v/v/v) to collect the product. Selected fractions containing the product (Rf 0.13) were combined and concentrated by rotary evaporation. The resulting brown oil was dissolved in CHCL3 (25 mL), dried (Na2SO4), filtered, and concentrated by rotary evaporation to give 0.79 g (29.5% based upon 5-bromo-3-hydroxypyridine) of an amber-brown oil, which tended to crystallize as light amber crystals. 1H NMR (CDCl3, 300 MHz): δ 8.27 (d, 1H, J=1.85 Hz), 8.24 (d, 1 H, J=2.48 Hz), 7.38 (dd, 1H, J=1.91, 1.91 Hz), 4.09 (t, 2H, J=6.22 Hz), 2.78 (t, 2H, J=6.84 Hz), 2.47 (s, 3H), 1.99 (p, 2H, J=6.56 Hz), 1.53 (br s, 1H).
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11]Cl)[CH:7]=1.[CH3:13][NH2:14]>CO>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][NH:14][CH3:13])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)OCCCCl
Name
Quantity
28 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
a saturated NaCl solution (15 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCL3 (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)OCCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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